molecular formula C46H86O11 B12682930 Bis(2-hydroxy-3-((1-oxooctadecyl)oxy)propyl) malate CAS No. 94159-28-1

Bis(2-hydroxy-3-((1-oxooctadecyl)oxy)propyl) malate

Cat. No.: B12682930
CAS No.: 94159-28-1
M. Wt: 815.2 g/mol
InChI Key: XRDRHFBPZOXMOL-UHFFFAOYSA-N
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Description

EINECS 303-206-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization and filtration processes to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. Common solvents used in these reactions include toluene, benzene, and other organic solvents.

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:

    Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to form polymers.

    Biology: Employed in the study of radical-induced damage to biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.

    Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the homolytic cleavage of the nitrogen-nitrogen bond upon heating or exposure to ultraviolet light. This cleavage generates two free radicals, which can then initiate polymerization reactions by reacting with monomers.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a radical initiator and its ability to decompose at relatively low temperatures. Similar compounds include:

    Benzoyl Peroxide: Another radical initiator used in polymerization reactions, but it decomposes at higher temperatures.

    Azobisisobutyronitrile: Similar in structure and function but has different decomposition characteristics.

Properties

CAS No.

94159-28-1

Molecular Formula

C46H86O11

Molecular Weight

815.2 g/mol

IUPAC Name

bis(2-hydroxy-3-octadecanoyloxypropyl) 2-hydroxybutanedioate

InChI

InChI=1S/C46H86O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)54-36-40(47)38-56-45(52)35-42(49)46(53)57-39-41(48)37-55-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40-42,47-49H,3-39H2,1-2H3

InChI Key

XRDRHFBPZOXMOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC(C(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O

Origin of Product

United States

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